{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol
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Overview
Description
{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method results in the formation of the target compound in good-to-excellent yields . Another approach involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-mediated synthesis can be particularly advantageous due to its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions: {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and halogenating agents for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups into the triazolopyrazine scaffold .
Scientific Research Applications
{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antibacterial, antifungal, antiviral, and anticancer agent . The compound’s unique structure allows it to interact with various biological targets, making it a versatile scaffold for drug development. Additionally, it has applications in agriculture as a herbicidal and antifungal agent .
Mechanism of Action
The mechanism of action of {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol involves its interaction with specific molecular targets in biological systems. For instance, it may inhibit enzymes or receptors that are crucial for the survival and proliferation of pathogens or cancer cells . The compound’s ability to modulate these targets can lead to the disruption of essential biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol can be compared with other similar compounds, such as {[1,2,4]Triazolo[1,5-a]pyrimidine} and {[1,2,4]Triazolo[1,5-a]pyridine}. These compounds share a similar triazole ring fused to different heterocyclic systems, but they may exhibit different biological activities and properties . The unique structure of this compound, with its specific arrangement of nitrogen atoms, contributes to its distinct pharmacological profile.
List of Similar Compounds
- {[1,2,4]Triazolo[1,5-a]pyrimidine}
- {[1,2,4]Triazolo[1,5-a]pyridine}
- {[1,2,4]Triazolo[4,3-a]pyrazine}
- {[1,2,4]Triazolo[1,5-c]pyrimidine}
Properties
Molecular Formula |
C6H6N4O |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrazin-8-ylmethanol |
InChI |
InChI=1S/C6H6N4O/c11-3-5-6-8-4-9-10(6)2-1-7-5/h1-2,4,11H,3H2 |
InChI Key |
WUKDFKDCSWTNJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=N1)CO |
Origin of Product |
United States |
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